3-Cinnamoylthiazolidine-2-thione

Übersicht

Beschreibung

3-Cinnamoylthiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Wirkmechanismus

Target of Action

3-Cinnamoylthiazolidine-2-thione, like other thiazolidine-2-thione derivatives, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptors, specifically PPARγ (PPAR-gamma, PPARG), which are activated by the compound . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

The compound acts by activating PPARs, thereby increasing transcription of certain genes and decreasing transcription of others . This results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by this compound affects the biochemical pathways related to glucose and lipid metabolism . This includes the regulation of gene expression via PPARγ, which is tissue-specific . Although its role in adipocyte differentiation is well documented, the normal functions of PPARγ remain unclear .

Result of Action

The activation of PPARγ by this compound leads to a decrease in plasma glucose and insulin levels, and an improvement in some of the abnormalities of lipid metabolism . This is associated with an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances. It’s also worth noting that gene expression, which is a key part of the compound’s mechanism of action, is often under the influence of environmental factors in so-called ‘gene–environment interactions’ .

Biochemische Analyse

Biochemical Properties

3-Cinnamoylthiazolidine-2-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary interactions of this compound is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The inhibition of xanthine oxidase by this compound can lead to a decrease in the production of uric acid, which is beneficial in the treatment of conditions such as gout . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, the binding of this compound to xanthine oxidase prevents the enzyme from catalyzing the oxidation of xanthine to uric acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of sulfur-containing compounds. This compound interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the production and degradation of various metabolites . The presence of this compound can alter metabolic flux, leading to changes in the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnamoylthiazolidine-2-thione typically involves the condensation of thioamides with cinnamaldehyde. One common method includes the reaction of thioamides with cinnamaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cinnamoylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidine-2-thiol.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine-2-thiol.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

While there is no information within the provided search results specifically for the applications of "3-Cinnamoylthiazolidine-2-thione", the search results do offer information regarding similar compounds and their applications, which can provide insight.

Here's what the search results indicate regarding related compounds:

Scientific Research Applications

- (S)-4-Isopropylthiazolidine-2-thione: This compound has diverse applications in scientific research, including serving as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. It is also studied for its potential biological activities, such as antimicrobial and antioxidant properties.

- Thiazolidine-2-thione derivatives: These derivatives have shown effectiveness in antifungal and antibacterial assays, indicating their potential as therapeutic agents against infections. They also exhibit notable antioxidant activity, which is critical in combating oxidative stress-related conditions.

- Thiazole derivatives: Various thiazole derivatives have demonstrated anticancer activities against different cancer cell lines . Some have shown better anti-breast cancer efficacy than standard drugs . Additionally, novel thiazole compounds have been identified as promising antibacterial agents .

Antimicrobial and Antifungal Activity

- (S)-4-Isopropylthiazolidine-2-thione has demonstrated significant antimicrobial properties against various pathogens. Its derivatives have shown effectiveness in antifungal and antibacterial assays, suggesting its potential as a therapeutic agent against infections.

- Various thiopyrano[2,3-d]thiazoles have demonstrated antimicrobial, antifungal, and antimycobacterial activities . Some derivatives showed moderate to high antimicrobial and antifungal activities against specific microorganisms .

- Thiazole derivatives have shown antibacterial activity against various strains of bacteria, including S. pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes .

Antioxidant Properties

- (S)-4-Isopropylthiazolidine-2-thione exhibits notable antioxidant activity, which is critical in combating oxidative stress-related conditions. This property is particularly relevant in diseases where reactive oxygen species play a detrimental role.

Enzyme Inhibition

- Thiazolidine-2-thione derivatives have been evaluated as Xanthine Oxidase (XO) inhibitors, with some compounds showing strong inhibition kinetics, suggesting potential use in treating hyperuricemia . One derivative was approximately 2.5-fold more potent than allopurinol .

Case Studies

- Xanthine Oxidase Inhibition: A series of thiazolidine-2-thione derivatives were synthesized and evaluated for their ability to inhibit XO . The most potent derivative showed strong inhibition kinetics, suggesting potential use in treating hyperuricemia.

- Antifungal Research: Derivatives of (S)-4-Isopropylthiazolidine-2-thione have been tested for antifungal activity, showing promising results against various fungal strains.

Applications in Medicine and Industry

- Given its enzyme inhibition capabilities and antioxidant properties, (S)-4-Isopropylthiazolidine-2-thione is being explored for its potential in treating conditions like gout, cancer, and other oxidative stress-related diseases. It also serves as a chiral auxiliary for stereochemical induction in various reactions, enhancing the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2-thione: The parent compound without the cinnamoyl group.

Thiazole: A similar five-membered ring compound with sulfur and nitrogen atoms but lacking the thione group.

Imidazole: Another five-membered ring compound with nitrogen atoms but no sulfur.

Uniqueness

3-Cinnamoylthiazolidine-2-thione is unique due to the presence of the cinnamoyl group, which enhances its chemical reactivity and potential biological activity. This structural modification can lead to improved pharmacological properties compared to its parent compound, thiazolidine-2-thione .

Biologische Aktivität

3-Cinnamoylthiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

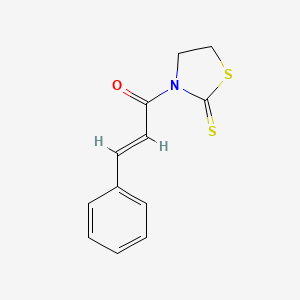

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the thiazolidine ring fused with a cinnamoyl group. This structural configuration is crucial for its biological activity. The molecular formula can be represented as .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.15 μg/mL |

| Escherichia coli | 0.20 μg/mL |

| Bacillus subtilis | 0.10 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition was recorded at approximately 65% at a dosage of 50 mg/kg .

3. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines:

| Cell Line | GI50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | 12 |

| MCF-7 (breast cancer) | 4.5 | 10 |

| A549 (lung cancer) | 6.0 | 8 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing thiazolidine derivatives, including this compound, evaluated their xanthine oxidase (XO) inhibitory activity. The results indicated that this compound exhibited an IC50 value of approximately 4.0 μM, showcasing its potential in managing hyperuricemia and gout .

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of thiazolidine derivatives against the influenza virus. The results showed that compounds similar to this compound inhibited viral replication effectively, with an EC50 value of around 1.5 μM

Structure-Activity Relationship (SAR)

The biological activities of thiazolidine derivatives are influenced by their chemical structure. Modifications to the cinnamoyl moiety and the thiazolidine ring can enhance or diminish their pharmacological effects. For instance, substituents on the aromatic ring have been shown to significantly affect antimicrobial potency and selectivity .

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWILMQOCSTVLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.